molecular formula C17H16N4O3S B12047252 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide

6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide

Cat. No.: B12047252
M. Wt: 356.4 g/mol
InChI Key: CULYDDIZTWJTLE-UHFFFAOYSA-N
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Description

6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrroloquinoline core fused with a thiadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate quinoline derivative with a thiadiazole precursor under controlled conditions. The reaction often requires catalysts such as palladium or copper and is carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated analogs .

Scientific Research Applications

6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its bioactive effects. For instance, it may inhibit DNA synthesis by binding to DNA gyrase or topoisomerase, enzymes crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE apart from similar compounds is its unique combination of a pyrroloquinoline core with a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

9-hydroxy-11-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C17H16N4O3S/c1-2-4-11-19-20-17(25-11)18-15(23)12-14(22)10-6-3-5-9-7-8-21(13(9)10)16(12)24/h3,5-6,22H,2,4,7-8H2,1H3,(H,18,20,23)

InChI Key

CULYDDIZTWJTLE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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